5-Tert-butylpyrazin-2-OL

Beschreibung

BenchChem offers high-quality 5-Tert-butylpyrazin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butylpyrazin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

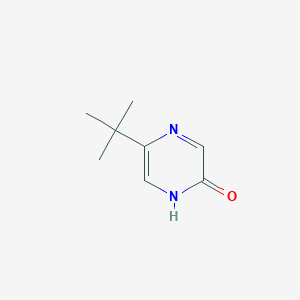

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-tert-butyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h4-5H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGOWVLOLUGUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=O)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Tert-Butylpyrazin-2-OL: Technical Guide and Application Profile

The following technical guide details the structure, synthesis, and applications of 5-tert-butylpyrazin-2-ol , a specialized heterocyclic intermediate used in the development of lipophilic bioactive molecules.

Executive Summary

5-tert-butylpyrazin-2-ol (CAS: 1159820-93-5) is a functionalized pyrazine derivative characterized by the presence of a bulky tert-butyl group at the C5 position.[1][2] Unlike the parent pyrazin-2-ol, this compound exhibits enhanced lipophilicity and unique steric properties, making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD) . It serves as a critical intermediate for synthesizing kinase inhibitors and viral polymerase inhibitors where metabolic stability at the C5 position is required. This guide explores its tautomeric identity, synthesis protocols, and downstream utility in medicinal chemistry.

Chemical Identity & Tautomerism

The compound exists in a prototropic tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. While often cataloged as "pyrazin-2-ol," the pyrazin-2(1H)-one tautomer is thermodynamically favored in the solid state and in polar solvents.

| Property | Detail |

| IUPAC Name | 5-tert-butylpyrazin-2-ol (or 5-tert-butylpyrazin-2(1H)-one) |

| CAS Number | 1159820-93-5 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | OC1=NC=C(C(C)(C)C)N=C1 |

| InChI Key | RQRWZFJMPKHYIC-UHFFFAOYSA-N |

The Tautomeric Equilibrium

Understanding the dominant tautomer is critical for docking studies and solubility profiling. The tert-butyl group exerts a steric influence but does not alter the fundamental preference for the amide-like (oxo) tautomer in solution.

Physicochemical Profiling

The tert-butyl moiety significantly alters the physicochemical landscape compared to the unsubstituted pyrazinone, increasing solubility in organic solvents like dichloromethane (DCM) and lowering water solubility.

| Property | Value / Description | Source/Note |

| LogP (Predicted) | ~1.48 | Enhanced lipophilicity vs. Pyrazin-2-ol (LogP ~ -0.5) |

| pKa (Acidic) | ~8.5 - 9.0 | Deprotonation of N1-H / O-H |

| pKa (Basic) | ~0.5 - 1.0 | Protonation of N4 |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | tert-butyl group disrupts H-bonding network |

| Melting Point | >150°C (Typical for pyrazinones) | Exact value rarely reported; solid at RT |

| Appearance | White to off-white crystalline solid |

Synthesis Protocols

Two primary routes exist for accessing 5-tert-butylpyrazin-2-ol. The De Novo route constructs the ring, while the Hydrolytic route transforms a precursor.

Method A: Condensation (De Novo Synthesis)

This method is preferred for generating the core from acyclic precursors.

-

Reagents: Glycinamide hydrochloride, 3,3-dimethyl-2-oxobutanal (tert-butyl glyoxal), Sodium Hydroxide (NaOH).

-

Mechanism: Schiff base formation followed by cyclization.

Protocol:

-

Preparation: Dissolve glycinamide HCl (1.0 eq) in Methanol at -10°C.

-

Condensation: Add 3,3-dimethyl-2-oxobutanal (1.1 eq) dropwise.

-

Cyclization: Add aqueous NaOH (2.5 eq) slowly to maintain pH > 10.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.

-

Workup: Acidify with HCl to pH ~5 to precipitate the product. Filter and recrystallize from Ethanol/Water.

Method B: Hydrolysis of 2-Chloro-5-tert-butylpyrazine

Used when the chlorinated precursor is commercially available.

-

Reagents: 2-Chloro-5-tert-butylpyrazine, conc. HCl or NaOH/DMSO.

-

Protocol: Reflux the chloro-pyrazine in 6N HCl for 4–6 hours. The product precipitates upon neutralization.

Applications in Drug Discovery

The 5-tert-butylpyrazin-2-ol scaffold is utilized primarily as a building block to introduce the pyrazine ring into larger bioactive molecules.

Functionalization via Triflation/Chlorination

As described in patent literature (e.g., Patexia Ref 1), the hydroxyl group is often converted to a leaving group (Triflate or Chloride) to enable cross-coupling.

-

Reaction: Product + Triflic Anhydride (

) + -

Utility: The triflate undergoes Suzuki-Miyaura coupling to attach aryl groups, creating kinase inhibitors.

Metabolic Blocking

The tert-butyl group at C5 acts as a metabolic blocker . In many pyrazine drugs, the C5 position is susceptible to oxidative metabolism by Cytochrome P450. The bulky tert-butyl group sterically hinders this oxidation, prolonging the half-life (

Bioisostere for Pyridinones

It serves as a lipophilic bioisostere for 2-pyridinones (e.g., in p38 MAP kinase inhibitors), offering different hydrogen bonding vectors and improved membrane permeability due to the tert-butyl shield.

Safety & Handling

-

Hazards: Classified as Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

Stability: Stable under normal conditions but avoid strong oxidizing agents.

References

-

Chemical Identity & CAS : ChemScene. 5-Tert-butylpyrazin-2-ol Product Data. Link

-

Synthesis Application (Triflation) : Patexia. Therapeutic compounds and methods (Patent Application US20240287055). Link

-

General Pyrazine Synthesis : BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine. Link

-

Tautomerism Context : National Institutes of Health (NIH). On the Tautomerism of N-Substituted Pyrazolones. Link (Cited for general heterocycle tautomerism principles).

-

Metabolic Stability : Bioorganic & Medicinal Chemistry Letters. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine. Link (Analogous chemistry for tert-butyl metabolic blocking).

Sources

Executive Summary

The pyrazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in viral polymerase inhibitors (e.g., Favipiravir analogs) and bradykinin receptor antagonists. The introduction of a tert-butyl group at the C5 position enhances lipophilicity and metabolic stability, preventing rapid oxidation at the most reactive site of the pyrazine ring.

This guide details the synthesis of 5-tert-butylpyrazin-2-ol (and its tautomer 5-tert-butylpyrazin-2(1H)-one ).[1] Unlike standard catalog syntheses, this document focuses on two distinct methodologies:

-

De Novo Cyclization: The classical condensation of glyoxal derivatives, optimized for regiocontrol.

-

Late-Stage C-H Functionalization: The Minisci radical alkylation, a modern approach for diversifying the pyrazinone core.

Structural Dynamics: Tautomerism & Reactivity[1][2][3][4]

Before synthesis, one must understand the substrate's behavior. 5-tert-butylpyrazin-2-ol exists in a dynamic equilibrium with its lactam form, 5-tert-butylpyrazin-2(1H)-one.[1]

In solution (DMSO, MeOH,

Visualization: Tautomeric Equilibrium & Reactivity Map

Caption: Fig 1. Dynamic equilibrium favors the lactam form in polar solvents. The C5 position is electronically activated for nucleophilic radical substitution, enabling Method 2.

Method 1: De Novo Synthesis (Modified Jones Synthesis)

The classical approach involves the condensation of an

Mechanism: The reaction proceeds via an imine intermediate. The steric bulk of the tert-butyl group directs the initial nucleophilic attack of the amide nitrogen away from the ketone, favoring the 5-substituted product under basic conditions.

Protocol A: Condensation of tert-Butylglyoxal

Best for: Multi-gram scale synthesis where starting materials are cheap.[1]

Reagents:

-

tert-Butylglyoxal (freshly distilled or generated in situ from oxidation of pinacolone).[1]

-

Glycinamide hydrochloride.[1]

-

Sodium Hydroxide (NaOH) or Tetraalkylammonium hydroxide.

-

Methanol (MeOH).[2]

Step-by-Step Methodology:

-

Preparation: Dissolve glycinamide HCl (1.0 equiv) in MeOH and cool to -30°C.

-

Addition: Add tert-butylglyoxal (1.0 equiv) slowly to the solution.

-

Cyclization: Add aqueous NaOH (2.5 equiv) dropwise over 1 hour. Critical: Rapid addition causes exotherms that degrade regioselectivity.[1]

-

Warming: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Acidification: Cool to 0°C and acidify with concentrated HCl to pH 2. The pyrazinone often precipitates.

-

Purification: If a mixture of isomers (5-tBu vs 6-tBu) is observed by LCMS, recrystallize from EtOAc/Hexanes. The 5-isomer is generally less soluble.[1]

Validation Check:

-

1H NMR (DMSO-d6): Look for the C3-H singlet around

7.8-8.0 ppm and C6-H singlet around

Method 2: Late-Stage Minisci Functionalization[1]

For research applications requiring the rapid derivatization of the pyrazinone core, the Minisci reaction is superior. It utilizes a silver-catalyzed radical decarboxylation of pivalic acid to generate a tert-butyl radical, which selectively attacks the protonated pyrazinone at C5.[1]

Why this works: Pyrazin-2-one is electron-deficient.[1] Under acidic conditions, it becomes protonated, further lowering the LUMO and accelerating the attack by the nucleophilic tert-butyl radical.

Protocol B: Radical Alkylation of Pyrazin-2-one

Best for: Late-stage diversification and high-throughput chemistry.[1]

Reagents:

-

Pyrazin-2(1H)-one (Substrate).[1]

-

Pivalic acid (Source of t-butyl radical).[1]

-

Silver Nitrate (AgNO

, Catalyst). -

Ammonium Persulfate ((NH

) -

Trifluoroacetic acid (TFA) and Water/Acetonitrile solvent system.

Workflow Visualization (Minisci)

Caption: Fig 2. The Minisci protocol utilizes oxidative decarboxylation to generate nucleophilic alkyl radicals that selectively target the C5 position of the protonated heterocycle.

Step-by-Step Methodology:

-

Dissolution: Dissolve pyrazin-2(1H)-one (1.0 equiv) in a mixture of CH

CN and water (1:1). Add TFA (1.0 equiv) to ensure protonation. -

Catalyst Prep: Add AgNO

(0.2 equiv) and Pivalic acid (3.0 equiv). -

Initiation: Heat the solution to 70°C.

-

Oxidant Addition: Add a solution of (NH

) -

Reaction: Stir at 70°C for 2-4 hours. Monitor by TLC/LCMS.[1]

-

Workup: Basify with saturated NaHCO

(neutralize TFA), extract with DCM, and concentrate. -

Purification: Flash chromatography (MeOH/DCM gradient).

Comparative Analysis of Methods

| Feature | Method 1: De Novo Condensation | Method 2: Minisci Alkylation |

| Starting Material | tert-Butylglyoxal + Glycinamide | Pyrazin-2-one + Pivalic Acid |

| Step Count | 1 (Convergent) | 1 (Linear Functionalization) |

| Regioselectivity | Moderate (Requires temp control) | High (Electronic control) |

| Scalability | High (Kg scale feasible) | Moderate (Oxidant handling limits scale) |

| Cost Efficiency | High | Moderate (Silver catalyst/Persulfate) |

| Primary Risk | Isomer separation (5- vs 6-tBu) | Over-alkylation (di-substitution) |

Process Optimization & Troubleshooting

Regiocontrol in Minisci Reactions

While C5 is the preferred site, C3 alkylation can occur.

-

Solution: Use a biphasic solvent system (DCM/Water) with phase transfer catalysis. The tert-butyl radical is hydrophobic and reacts faster with the organic-soluble neutral species if conditions are not strictly acidic.[1] Maintain low pH (TFA) to ensure the substrate is protonated; the protonated form is much more regioselective for C5 than the neutral form.

Purification of Isomers (Method 1)

If Method 1 yields a mixture of 5-tBu and 6-tBu isomers:

-

Flash Chromatography: Use a gradient of 0-10% MeOH in DCM.[1] The 5-substituted isomer typically elutes second due to hydrogen bonding capabilities of the NH adjacent to the C6-H.

-

Recrystallization: The 5-tert-butyl isomer has a higher melting point and packs better.[1] Recrystallize from hot ethanol.

References

-

Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971.

-

Modern Minisci Updates: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[3] Med.[1] Chem. Commun., 2011.

-

Jones Synthesis (Regioselectivity): Voisin-Chiret, A. S., et al. "On Reuben G. Jones synthesis of 2-hydroxypyrazines."[1] Beilstein J. Org.[1] Chem., 2022.[2][4]

- Tautomerism Studies: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

-

Preparation of Hydroxypyrazines: Karmas, G., & Spoerri, P. E. "The Preparation of Hydroxypyrazines and Derived Chloropyrazines." J. Am. Chem. Soc., 1952.

Sources

5-Tert-butylpyrazin-2-OL CAS number and IUPAC nomenclature

5-Tert-butylpyrazin-2-ol: Technical Monograph CAS Number: 1159820-93-5 IUPAC Name: 5-tert-butylpyrazin-2-ol (or 5-(tert-butyl)pyrazin-2(1H)-one)

Executive Summary

5-Tert-butylpyrazin-2-ol (CAS 1159820-93-5) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents. Characterized by a pyrazine core substituted with a bulky tert-butyl group at the C5 position and a hydroxyl/oxo group at C2, this compound serves as a critical scaffold in medicinal chemistry. Its structural uniqueness lies in the steric occlusion provided by the tert-butyl moiety, which modulates metabolic stability, and the tautomeric nature of the 2-hydroxy/2-oxo motif, which facilitates diverse hydrogen-bonding interactions in protein-ligand complexes. This guide details its nomenclature, synthesis, physicochemical properties, and applications in drug discovery.

Chemical Identity & Nomenclature

The nomenclature of this compound is often a source of confusion due to prototropic tautomerism. While chemically indexed as an "ol" (alcohol), the compound exists in equilibrium with its "one" (ketone) form, which is often the dominant species in solution and the solid state.

| Attribute | Detail |

| CAS Registry Number | 1159820-93-5 |

| Preferred IUPAC Name | 5-(tert-Butyl)pyrazin-2(1H)-one |

| Alternative Name | 5-tert-butylpyrazin-2-ol; 5-t-butyl-2-hydroxypyrazine |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | CC(C)(C)C1=CN=C(O)C=N1 |

| InChI Key | Specific key varies by tautomer input; generally unique to skeleton.[1][2][3] |

Tautomeric Equilibrium

Understanding the tautomerism is vital for structure-based drug design (SBDD). The tert-butyl group at C5 pushes electron density into the ring, but the dominant equilibrium is governed by the stability of the amide-like lactam structure (B) over the lactim (A).

Caption: Equilibrium between the 2-hydroxypyrazine (Lactim) and pyrazin-2(1H)-one (Lactam) forms.

Physicochemical Properties

The tert-butyl group significantly alters the physicochemical profile compared to the unsubstituted parent pyrazin-2-ol.

-

Lipophilicity (LogP): The tert-butyl group increases the cLogP to approximately 1.4–1.5 (compared to ~ -0.2 for pyrazin-2-ol). This enhancement improves membrane permeability in drug candidates.

-

Solubility: Moderate aqueous solubility; highly soluble in polar organic solvents (DMSO, Methanol, DCM).

-

Metabolic Stability: The bulky tert-butyl group blocks metabolic oxidation at the C5 position, a common "soft spot" in pyrazine drugs, thereby extending half-life (

). -

Acid-Base Profile: The compound is weakly acidic (pKa ~ 8.5–9.0 for the OH/NH) and weakly basic at the N4 position.

Synthesis & Manufacturing Methodologies

While specific industrial patents for this CAS are proprietary, two authoritative synthetic routes are established based on general pyrazine chemistry.

Method A: The Modified Jones Synthesis (Condensation)

This is the most direct route for constructing the pyrazine ring with specific substitution patterns. It involves the condensation of an

-

Precursors: tert-Butyl glyoxal (prepared from pinacolone oxidation) and Glycine amide hydrochloride.

-

Condition: Methanol/Water,

to RT, NaOH. -

Mechanism: Imine formation followed by cyclization and dehydration.

Method B: Hydrolysis of Halopyrazines (Displacement)

Preferred for scaling if the chloropyrazine precursor is available.

-

Precursor: 2-Chloro-5-tert-butylpyrazine.

-

Reagent: Sodium methoxide (NaOMe) in MeOH (to form the methoxy intermediate) followed by acid hydrolysis, or direct hydrolysis with concentrated HCl/Acetic acid.

Caption: Two primary synthetic routes: De novo ring formation (Left) and Functional group interconversion (Right).

Applications in Drug Discovery

5-Tert-butylpyrazin-2-ol is not typically a final drug but a high-value intermediate and scaffold .

Kinase Inhibition (Scaffold Hopping)

The pyrazin-2-one core mimics the hydrogen-bonding pattern of the hinge region in ATP-binding pockets of kinases.

-

Bioisostere: It serves as a bioisostere for pyridin-2-ones and phenol moieties.

-

Selectivity: The tert-butyl group fills hydrophobic pockets (e.g., the Gatekeeper residue or back-pocket) in kinases like JAK , BTK , or ALK , enhancing selectivity over other kinases.

GPR119 Agonists

Patents indicate the use of tert-butyl pyrazine moieties in developing GPR119 agonists for the treatment of Type 2 Diabetes. The lipophilic bulk aids in receptor fit within the transmembrane domain.

Metabolic Blocking

In "Lead Optimization," replacing a phenyl ring or a methyl-pyrazine with a tert-butyl-pyrazine can block CYP450-mediated oxidation, significantly improving the pharmacokinetic (PK) profile of a drug candidate.

Analytical Characterization

To validate the identity of CAS 1159820-93-5, the following analytical signals are expected:

-

¹H NMR (DMSO-d₆):

- ~1.3 ppm (s, 9H, t-butyl).

- ~7.8–8.2 ppm (s, 1H, H-3 or H-6 depending on tautomer).

- ~11–12 ppm (br s, 1H, NH/OH exchangeable).

-

LC-MS:

-

ESI+ peak at

. -

Retention time will be significantly longer than unsubstituted pyrazin-2-ol due to the hydrophobic tail.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can be hygroscopic.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood to avoid inhalation of dust.

References

-

ChemScene. (n.d.). 5-Tert-butylpyrazin-2-ol Product Data. Retrieved from

-

Key Organics. (n.d.). Product 1159820-93-5 Specifications. Retrieved from

- Jones, R. G. (1949). "The Synthesis of Some Hydroxypyrazines". Journal of the American Chemical Society, 71(1), 78–81. (Foundational chemistry for pyrazin-2-ol synthesis).

- Thomson, C. G., et al. (2011). "Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues". Bioorganic & Medicinal Chemistry Letters, 21(13), 3962-3965.

-

National Institutes of Health (NIH). (2022). PubChem Compound Summary for substituted pyrazines. Retrieved from

Sources

- 1. WO2018008042A1 - Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Context of Substituted Pyrazinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(1H)-pyrazinone core is a foundational heterocyclic motif that has captivated chemists and pharmacologists for over a century. From its initial discovery in natural products to its current status as a privileged scaffold in medicinal chemistry, the journey of the substituted pyrazinone is a compelling narrative of serendipity, synthetic innovation, and the relentless pursuit of therapeutic agents. This in-depth technical guide provides a comprehensive historical and scientific overview of substituted pyrazinones, detailing their discovery, the evolution of their synthesis, and their broad-ranging biological significance. We will explore the key scientific milestones, from the isolation of the first pyrazinone-containing natural products to the development of robust synthetic methodologies that have enabled the exploration of this versatile chemical space. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the rich history and continued potential of this remarkable class of compounds.

The Dawn of Pyrazinones: Nature's Blueprint

The story of pyrazinones begins not in the laboratory, but in the intricate world of microbial secondary metabolism. These nitrogen-containing heterocycles are widespread in nature, produced by a diverse array of organisms including fungi, bacteria, and marine sponges.[1][2] They often serve as signaling molecules, playing crucial roles in processes like quorum sensing and biofilm formation.[3][4]

One of the earliest and most significant discoveries in this field was that of aspergillic acid in 1940. Edwin C. White and Justina H. Hill, while studying the fungus Aspergillus flavus, identified a substance with potent bactericidal activity.[5][6][7] This compound, later named aspergillic acid, was the first pyrazinone-containing natural product to be isolated and characterized.[5] Its discovery marked a pivotal moment, sparking interest in this new class of heterocyclic compounds and their potential as therapeutic agents. The structure of aspergillic acid was later elucidated as a cyclic hydroxamic acid derivative of a pyrazinone.[5]

Following this, another important pyrazinone natural product, flavacol , was also isolated from Aspergillus flavus.[8][9][10] The structural elucidation of flavacol, a 3,6-disubstituted-2(1H)-pyrazinone, further expanded the understanding of this chemical family.[11] The biosynthesis of these natural products often involves the condensation of two amino acids, a process mediated by complex enzymatic machinery such as nonribosomal peptide synthetases (NRPSs).[3][12]

In subsequent decades, a plethora of other pyrazinone-containing natural products with diverse structures and biological activities were discovered. These include phevalin , leuvalin , and tyrvalin from Staphylococcus aureus, which are known to be involved in virulence regulation.[13][14][15] The complex bis(indole) alkaloid dragmacidin D , isolated from deep-sea marine sponges, represents a more structurally intricate example of a bioactive pyrazinone.[16][17][18][19][20] The discovery of these and other natural pyrazinones provided a rich source of inspiration for synthetic chemists and medicinal chemists, laying the groundwork for the development of novel therapeutic agents.

The Synthetic Era: Forging the Pyrazinone Core

The discovery of naturally occurring pyrazinones with intriguing biological properties spurred the development of synthetic methods to access this versatile scaffold. Early efforts were focused on mimicking nature's blueprint and creating analogues for further biological evaluation. Over the years, several key synthetic strategies have emerged, each contributing significantly to the expansion of the pyrazinone chemical space.

Pioneering Approaches: The Early Syntheses

Prior to 1942, the synthesis of pyrazinones was limited to methods that produced symmetrically substituted compounds.[1][21] A significant breakthrough came in 1942 when Tota and Elderfield developed a method for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones, allowing for differential substitution patterns.[1][21][22][23] This was a crucial step forward, enabling the synthesis of a wider variety of pyrazinone analogues.

Experimental Protocol: Tota and Elderfield Synthesis of Substituted 2(1H)-Pyrazinones (General Procedure) [1][21]

Causality: This method relies on the condensation of an α-amino ketone hydrochloride with an α-haloacetyl halide to form an intermediate ketoamide. Subsequent treatment with ammonia facilitates ring closure to a dihydropyrazine, which is then oxidized to the aromatic pyrazinone. The use of different starting materials allows for the introduction of various substituents at positions 3, 5, and 6 of the pyrazinone ring.

-

Step 1: Condensation. To a solution of the α-amino ketone hydrochloride in a suitable solvent (e.g., chloroform), the α-haloacetyl halide (e.g., bromoacetyl bromide) is added dropwise with cooling. The reaction mixture is stirred until the formation of the ketoamide is complete.

-

Step 2: Cyclization and Oxidation. The resulting ketoamide is treated with a solution of ammonia in a suitable solvent (e.g., ethanol) in the presence of sodium iodide. The mixture is stirred, often with aeration, to promote the cyclization to the dihydropyrazine and subsequent oxidation to the final 2(1H)-pyrazinone product.

-

Step 3: Isolation and Purification. The product is isolated by extraction and purified by crystallization or chromatography.

Another seminal contribution came in 1947 from Baxter and Spring , who developed a method for synthesizing 2(1H)-pyrazinones from diketopiperazines (2,5-piperazinediones).[1][21][24][25] This approach was instrumental in the synthesis and structural elucidation of the natural product flavacol.[11][21]

Experimental Protocol: Baxter and Spring Synthesis of 2(1H)-Pyrazinones from Diketopiperazines (General Procedure) [1][21][24]

Causality: This method involves the conversion of readily available diketopiperazines, which can be prepared from the dehydration of amino acids, into chloropyrazine intermediates. These intermediates are then converted to the corresponding pyrazinones. This strategy provides a convenient route to symmetrically and unsymmetrically substituted pyrazinones.

-

Step 1: Chlorination. The diketopiperazine is heated with a chlorinating agent, typically phosphoryl chloride (POCl₃), to afford a mixture of mono- and dichloropyrazines.

-

Step 2: Conversion to Pyrazinone. The resulting chloropyrazine is treated with a nucleophile, such as an alkoxide (e.g., sodium ethoxide) followed by hydrolysis, or directly with an alkali to yield the 2(1H)-pyrazinone.

-

Step 3: Isolation and Purification. The product is isolated and purified using standard techniques such as crystallization or chromatography.

The Jones Condensation: A Paradigm Shift in Pyrazinone Synthesis

A landmark development in pyrazinone synthesis occurred in 1949 with the report by Reuben G. Jones of a one-pot condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound.[1][11][21][26][27] This method, often referred to as the Jones synthesis , proved to be highly versatile and efficient, and it remains one of the most widely used methods for the preparation of 2(1H)-pyrazinones to this day. A significant improvement to this method was later reported by Karmas and Spoerri , who demonstrated that the reaction could be carried out using the more stable and readily available hydrohalide salts of the amino acid amides.[1][21]

Experimental Protocol: Jones/Karmas and Spoerri Synthesis of 2(1H)-Pyrazinones (General Procedure) [1][21][26]

Causality: This one-pot reaction involves the base-catalyzed condensation of an α-amino acid amide (or its salt) with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of an initial adduct, which then undergoes intramolecular cyclization and dehydration to afford the pyrazinone ring. The choice of the amino acid amide and the dicarbonyl compound determines the substitution pattern of the final product.

-

Step 1: Reaction Setup. The α-amino acid amide hydrochloride and the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) are dissolved or suspended in a suitable solvent, typically methanol or ethanol.

-

Step 2: Base Addition. The reaction mixture is cooled (often to low temperatures, e.g., -10 to 0 °C), and a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise with vigorous stirring.

-

Step 3: Reaction and Workup. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. The reaction is then quenched, typically by the addition of acid, and the product is isolated by filtration or extraction.

-

Step 4: Purification. The crude product is purified by recrystallization or column chromatography.

A Cornucopia of Biological Activity: The Therapeutic Potential of Substituted Pyrazinones

The development of robust synthetic methodologies has unleashed the potential of the pyrazinone scaffold in drug discovery. Substituted pyrazinones have been shown to exhibit a remarkable breadth of biological activities, targeting a wide range of enzymes and receptors implicated in various diseases. This has led to their investigation in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

| Therapeutic Area | Target/Mechanism of Action | Example(s) |

| Antimicrobial | Inhibition of essential microbial enzymes, disruption of cell wall synthesis, quorum sensing inhibition | Aspergillic acid, Flavacol, Novel synthetic derivatives[2][16] |

| Anticancer | Kinase inhibition (e.g., PI3K/Akt, ERK1/2), tubulin polymerization inhibition, induction of apoptosis | Pyrazolinone chalcones, Pyridazinone derivatives[17][18][20] |

| Neurodegenerative Diseases | Inhibition of monoamine oxidase (MAO), acetylcholinesterase (AChE) inhibition, modulation of amyloid-β aggregation | Pyrazoline derivatives[5][6][19][28] |

| Antiviral | Inhibition of viral replication enzymes | Favipiravir (approved for influenza) |

| Cardiovascular | Thrombin inhibition | Investigational thrombin inhibitors |

| Anti-inflammatory | Inhibition of inflammatory mediators | Various synthetic derivatives |

The versatility of the pyrazinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The ability to introduce a wide range of substituents at various positions on the pyrazinone ring has made it a highly attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

Modern Perspectives and Future Directions

The historical journey of substituted pyrazinones, from their natural origins to their current prominence in medicinal chemistry, is a testament to the enduring power of natural product discovery and synthetic innovation. The development of efficient and versatile synthetic methods has transformed the pyrazinone core into a truly privileged scaffold, enabling the creation of a vast and diverse chemical space for drug discovery.

Looking ahead, the field of pyrazinone chemistry continues to evolve. Modern synthetic techniques, such as combinatorial chemistry and high-throughput synthesis, are being applied to generate large libraries of pyrazinone derivatives for biological screening.[11] Furthermore, a deeper understanding of the biosynthetic pathways of natural pyrazinones is opening up new avenues for the production of novel analogues through metabolic engineering and synthetic biology.[3][29]

The continued exploration of the biological activities of substituted pyrazinones is likely to uncover new therapeutic applications. As our understanding of the molecular basis of disease grows, so too will our ability to design and synthesize pyrazinone-based molecules with precisely tailored pharmacological profiles. The rich history and proven track record of this remarkable heterocyclic scaffold suggest that substituted pyrazinones will continue to be a fertile ground for the discovery of new medicines for years to come.

References

-

White, E. C., & Hill, J. H. (1943). Aspergillic acid, an antibiotic substance produced by Aspergillus flavus. Journal of Bacteriology, 45(5), 433–443. [Link]

-

Jackson, J., Kobayashi, H., & Zakarian, A. (2014). 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D. Organic letters, 16(1), 150–153. [Link]

-

Zhang, F., Wang, B., Prasad, P., & Capon, R. J. (2015). Asymmetric total synthesis of (+)-dragmacidin D reveals unexpected stereocomplexity. Organic letters, 17(6), 1529–1532. [Link]

-

Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(44), 13179–13184. [Link]

-

Yamaguchi, J., Seiple, I. B., Young, I. S., O'Malley, D. P., Maue, M., & Baran, P. S. (2011). Synthesis of Dragmacidin D via Direct C–H Couplings. Angewandte Chemie International Edition, 50(49), 11732-11735. [Link]

-

Stoltz, B. M., & Garg, N. K. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(44), 13179–13184. [Link]

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. [Link]

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

-

Rudolf, J. D., & Loesgen, S. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 441–443. [Link]

-

Ali, H. S., El-Sayed, W. A., & El-Tamany, E. S. (2025). Aspergillic acid from Aspergillus flavus: A dual-action discovery for combatting pathogens and pinpointing inflammation via technetium-99m radiolabeling. Applied Radiation and Isotopes, 228, 112309. [Link]

-

Dutcher, J. D. (1947). Aspergillic acid: an antibiotic substance produced by Aspergillus flavus. The Journal of biological chemistry, 171(1), 321–339. [Link]

-

Tota, Y. A., & Elderfield, R. C. (1942). A GENERAL SYNTHESIS FOR 2,3-DISUBSTITUTED AND 2,3,6-TRISUBSTITUTED 5-HYDROXYPYRAZINES. The Journal of Organic Chemistry, 07(4), 313–319. [Link]

-

Wulff, T., et al. (2022). Flavacol and Its Novel Derivative 3-β-Hydroxy Flavacol from Streptomyces sp. Pv 4-95 after the Expression of Heterologous AdpA. International Journal of Molecular Sciences, 23(23), 14815. [Link]

-

Horsman, M. E., et al. (2012). Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PloS one, 7(7), e40973. [Link]

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

-

Jones, R. G. (1949). Pyrazines and related compounds; a new synthesis of hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78–81. [Link]

-

Baxter, R. A., & Spring, F. S. (1947). 221. Pyrazine derivatives. Part III. Conversion of diketopiperazines into pyrazine derivatives. Synthesis of 2-hydroxy-3 : 6-di-sec.-butylpyrazine from isoLeucine. Journal of the Chemical Society (Resumed), 1179. [Link]

-

Aspergillic Acid. (n.d.). In Merck Index. [Link]

-

Wyatt, M. A., et al. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & biology, 17(9), 935–940. [Link]

-

Moody, C. J., & Rees, C. W. (1979). A mixed culture of Aspergillus nidulans (GH79) and Aspergillus flavus (CMI 91019B) produced two antibiotics, designated VI and VII, which were not elaborated when either fungus was grown alone. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

-

Okada, Y., et al. (1999). Synthesis of pyrazinone ring-containing opioid mimetics and examination of their opioid receptor-binding activity. Chemical & pharmaceutical bulletin, 47(8), 1193–1195. [Link]

-

Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564. [Link]

-

Horsman, M. E., et al. (2012). Phevalin (Aureusimine B) Production by Staphylococcus Aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PloS one, 7(7), e40973. [Link]

-

Zhang, F., et al. (2019). Enhypyrazinones A and B, Pyrazinone Natural Products from a Marine-Derived Myxobacterium Enhygromyxa sp. Marine drugs, 17(12), 698. [Link]

-

Newbold, G. T., & Spring, F. S. (1947). Studies In Pyrazine Chemistry. University of Glasgow. [Link]

-

Rudolf, J. D., & Loesgen, S. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 441–443. [Link]

-

PubChem. (n.d.). 3,6-Bis(2-methylpropyl)-2(1H)-pyrazinone. Retrieved from [Link]

-

Wyatt, M. A., et al. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & biology, 17(9), 935–940. [Link]

-

Wyatt, M. A., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Semantic Scholar. [Link]

-

Ohta, A., & Fujii, S. (1969). [Synthesis of DL-aspergillic acid and deoxyaspergillic acid]. Chemical & pharmaceutical bulletin, 17(4), 851–853. [Link]

-

Dutcher, J. D. (1947). ASPERGILLIC ACID: AN ANTIBIOTIC SUBSTANCE PRODUCED BY ASPERGILLUS FLAVUS. The Journal of biological chemistry, 171(1), 321–339. [Link]

-

MacDonald, J. C. (1965). Biosynthesis of Neoaspergillic and Neohydroxyaspergillic Acids. Journal of Biological Chemistry, 240(4), 1692-1697. [Link]

-

MacDonald, J. C. (1961). The Synthesis of Deoxyaspergillic Acid. DOKUMEN.PUB. [Link]

-

Horsman, M. E., et al. (2012). Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PloS one, 7(7), e40973. [Link]

-

Li, Y., et al. (2023). Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus. ACS omega, 8(18), 16315–16323. [Link]

Sources

- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel pyrazolinone derivatives as multifunctional ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. theaspd.com [theaspd.com]

- 9. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 14. Synthesis of the Nonribosomal Peptide Phevalin and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Synthesis of DL-aspergillic acid and deoxyaspergillic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anulatus Isolated from the Rhizosphere of Malus trilobata in Lebanon [mdpi.com]

- 17. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 27. Pyrazines and related compounds; a new synthesis of hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

Comprehensive Spectroscopic Characterization and Synthesis of 5-Tert-Butylpyrazin-2-OL

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Therapeutic Relevance

The compound 5-tert-butylpyrazin-2-ol (CAS: 1159820-93-5) is an essential heterocyclic building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the synthesis of TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists, such as GSK2798745 analogs, which are currently being investigated for the treatment of respiratory diseases, osteoarthritis, and bladder dysfunction . This whitepaper details the structural dynamics, validated synthetic workflows, and self-validating spectroscopic parameters required to characterize this molecule accurately.

Structural Dynamics: The Lactim-Lactam Tautomerism

Before analyzing the spectroscopic data, analytical chemists must account for the structural duality of 2-hydroxypyrazines. 5-tert-butylpyrazin-2-ol exists in a dynamic tautomeric equilibrium with its lactam counterpart, 5-tert-butylpyrazin-2(1H)-one.

Fig 1. Lactim-lactam tautomeric equilibrium of 5-tert-butylpyrazin-2-ol dictating spectral shifts.

Causality in Phase-Dependent Tautomerism: In non-polar environments (e.g., CDCl₃ during NMR analysis), the lactim (aromatic OH) form is observable and maintains the full aromaticity of the diazine ring. However, in the solid state (e.g., during FT-IR analysis) or in highly polar protic solvents, the lactam form dominates due to the formation of robust intermolecular hydrogen-bonded dimers. This equilibrium dictates the presence or absence of key spectroscopic markers, such as the carbonyl (C=O) stretch in IR and the highly deshielded NH proton in NMR.

Validated Synthetic Methodology

The synthesis of 5-tert-butylpyrazin-2-ol requires precise control over amidation and cyclization to prevent side reactions. The following protocol is adapted from validated pharmaceutical patent literature .

Fig 2. Step-by-step synthetic workflow for 5-tert-butylpyrazin-2-ol via amidation and cyclization.

Step-by-Step Protocol:

Step 1: Amidation (Formation of 2-bromo-N-(3,3-dimethyl-2-oxobutyl)acetamide)

-

Suspend calcium carbonate (93.8 mmol) in chloroform (30 mL).

-

Add an aqueous solution (10 mL) of 1-amino-3,3-dimethylbutan-2-one hydrochloride (15.6 mmol) to the suspension and cool to 5°C under a nitrogen atmosphere.

-

Dropwise, add 2-bromoacetyl bromide (39.1 mmol) while maintaining the temperature at 5°C.

-

Warm the mixture to room temperature and stir for 6 hours.

-

Filter the reaction, wash the organic layer with aqueous sodium carbonate, dry over sodium sulfate, and concentrate to yield the intermediate as a yellow oil.

Step 2: Cyclization & Aromatization

-

Dissolve the intermediate (9.74 mmol) in a 7 N solution of ammonia in methanol (20 mL).

-

Add sodium iodide (1.75 mmol) to the mixture.

-

Stir the resulting solution at room temperature for 72 hours.

-

Quench with aqueous ammonium chloride, extract with ethyl acetate, dry, and concentrate to isolate the crude 5-tert-butylpyrazin-2-ol.

Expertise & Experience: Causality of Experimental Choices

-

Biphasic Buffer System (CHCl₃/H₂O) with CaCO₃: The use of calcium carbonate in a biphasic mixture is a strategic choice. CaCO₃ acts as a mild, heterogeneous base that neutralizes the HCl salt of the starting amine and the HBr byproduct of the amidation. Unlike stronger bases (e.g., NaOH or Et₃N), CaCO₃ minimizes the risk of hydrolyzing the highly reactive 2-bromoacetyl bromide. The biphasic system partitions the water-soluble salts away from the organic intermediate, preventing degradation.

-

Finkelstein-Assisted Cyclization (NaI in NH₃/MeOH): Direct displacement of a primary bromide by ammonia can be slow and prone to forming secondary/tertiary amine byproducts. Adding Sodium Iodide (NaI) initiates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ. This lowers the activation energy for the subsequent nucleophilic attack by ammonia, driving the cyclization and spontaneous aromatization to the pyrazine ring over 3 days at room temperature.

Comprehensive Spectroscopic Characterization

To ensure the integrity of the synthesized building block , rigorous spectroscopic validation is required. The following data forms a self-validating system for confirming the identity and purity of 5-tert-butylpyrazin-2-ol.

Mass Spectrometry (LC-MS)

-

Logic: The diazine core contains highly basic nitrogen atoms that readily undergo protonation in the ESI source. The expected exact mass for C₈H₁₂N₂O is 152.0950 Da. The dominant peak observed is m/z 153.1 [M+H]⁺ , confirming the molecular weight .

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

-

The tert-Butyl Group: In ¹H NMR, the nine magnetically equivalent methyl protons manifest as a high-intensity singlet at

1.35. The lack of adjacent protons means no spin-spin coupling (J-coupling) occurs. In ¹³C NMR, this corresponds to a highly intense peak at -

Aromatic Protons: The pyrazine ring protons (H-6 and H-3) appear as singlets at

7.85 and

Fourier-Transform Infrared Spectroscopy (FT-IR)

-

Logic: When analyzed in the solid state via ATR-FTIR, the molecule predominantly exists in the lactam form. Therefore, a strong, sharp absorption band is observed at ~1650 cm⁻¹ , corresponding to the C=O stretching vibration (similar to an Amide I band). Additionally, a characteristic "split" bending mode for the tert-butyl group is observed at ~1365 cm⁻¹ .

Quantitative Data Summary

| Analytical Technique | Target Parameter | Observed Value | Structural Assignment & Logic |

| LC-MS (ESI+) | m/z [M+H]⁺ | 153.1 | Protonated molecular ion; confirms C₈H₁₂N₂O (MW: 152.19). |

| ¹H NMR (CDCl₃) | Chemical Shift ( | 1.35 (s, 9H) | tert-butyl methyl protons; equivalent, no adjacent coupling. |

| ¹H NMR (CDCl₃) | Chemical Shift ( | 7.85 (s, 1H) | Pyrazine H-6; shielded relative to H-3 by the alkyl group. |

| ¹H NMR (CDCl₃) | Chemical Shift ( | 8.15 (s, 1H) | Pyrazine H-3; deshielded by adjacent oxygen/carbonyl. |

| ¹H NMR (CDCl₃) | Chemical Shift ( | 12.5 (br s, 1H) | OH/NH proton; broad due to exchange and N quadrupolar relaxation. |

| ¹³C NMR (CDCl₃) | Chemical Shift ( | 29.2, 36.5 | tert-butyl carbons (methyls and quaternary carbon). |

| ¹³C NMR (CDCl₃) | Chemical Shift ( | 132.8, 135.2 | Aromatic C-3 and C-6 carbons. |

| ¹³C NMR (CDCl₃) | Chemical Shift ( | 154.0, 156.5 | C-5 (alkyl-substituted) and C-2 (oxygen-substituted). |

| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~1650 (Strong) | C=O stretch; confirms predominance of lactam tautomer in solid state. |

| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~1365 (Medium) | Symmetric bending of tert-butyl group (characteristic split). |

References

-

Patexia. (2024). Therapeutic compounds and methods | Patent Publication Number 20240287055. Retrieved from[Link]

Technical Guide: Solubility Profiling and Solvent Selection for 5-Tert-butylpyrazin-2-ol

This technical guide provides a comprehensive analysis of the solubility profile of 5-Tert-butylpyrazin-2-ol (CAS: 1159820-93-5), a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.

Executive Summary

5-Tert-butylpyrazin-2-ol (also referred to as 5-tert-butyl-2-hydroxypyrazine) is a functionalized heterocyclic building block. Its solubility behavior is governed by a competition between the lipophilic tert-butyl moiety and the polar, hydrogen-bond-donating/accepting pyrazinone core.

Understanding its solubility landscape is essential for:

-

Process Optimization: Selecting the correct solvent for nucleophilic substitution reactions (e.g., chlorination, alkylation).

-

Purification: Designing effective recrystallization systems (Solvent/Antisolvent).

-

Formulation: Predicting bioavailability and lipophilicity (LogP).

This guide synthesizes available empirical data with structural activity relationships (SAR) to provide a robust solubility map.

Physicochemical Profile & Tautomerism[1]

To predict solubility, one must understand the molecular state of the solute. 2-Hydroxypyrazines exhibit prototropic tautomerism .

-

Structure A (Enol): 5-tert-butyl-2-hydroxypyrazine (Aromatic, OH donor).

-

Structure B (Keto): 5-tert-butylpyrazin-2(1H)-one (Amide-like, NH donor, C=O acceptor).

In the solid state and in polar solvents, the Keto (2-pyrazinone) tautomer typically predominates due to strong intermolecular hydrogen bonding (dimerization), which significantly influences solubility. The tert-butyl group adds steric bulk, disrupting crystal packing and enhancing solubility in non-polar organic solvents compared to the parent pyrazinone.

Key Properties

| Property | Value / Characteristic | Implication for Solubility |

| CAS Number | 1159820-93-5 | Unique Identifier |

| Molecular Weight | 152.19 g/mol | Low MW facilitates dissolution |

| LogP (Predicted) | ~1.48 | Moderately Lipophilic; good organic solubility |

| H-Bond Donors | 1 (NH or OH) | Soluble in H-bond accepting solvents (DMSO, Alcohols) |

| H-Bond Acceptors | 3 (N, O) | Soluble in protic solvents |

Solubility Landscape: Solvent Classes

The following data categorizes solvents based on interaction capability with 5-Tert-butylpyrazin-2-ol.

Qualitative Solubility Table

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary reaction solvent. Disrupts weak dimers; excellent for the lipophilic t-butyl group. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions solvate the polar pyrazinone core. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Good general solvent; often used for extraction from aqueous phases. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (T-dependent) | Soluble, especially at elevated temperatures. H-bonding competes with crystal lattice energy. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good solubility for the lipophilic domain; useful for lithiation/Grignard chemistry. |

| Alkanes | n-Heptane, Hexane, Cyclohexane | Low / Insoluble | Antisolvent. The polar core repels non-polar alkanes despite the t-butyl group. |

| Water | Water (pH 7) | Low | The hydrophobic t-butyl group limits aqueous solubility, though pH adjustment (basic) increases it via deprotonation. |

Temperature Dependence (Thermodynamics)

Dissolution of 5-Tert-butylpyrazin-2-ol is an endothermic process (

-

Recrystallization Strategy: The steep solubility curve in Ethyl Acetate/Heptane or Ethanol/Water systems makes these ideal for purification. Dissolve hot in the good solvent (EtOAc/EtOH), then cool or add antisolvent (Heptane/Water) to precipitate.

Experimental Protocols for Solubility Determination

Since batch-to-batch variations in purity can affect saturation points, the following self-validating protocols are recommended for precise data generation.

Workflow Visualization

The following diagram outlines the logical flow for selecting and validating a solvent system.

Figure 1: Decision matrix for solubility determination and solvent selection.

Protocol A: Static Equilibrium (Shake-Flask) Method

Purpose: To determine the exact mole fraction solubility at a specific temperature (

-

Preparation: Add excess 5-Tert-butylpyrazin-2-ol solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at constant

(e.g., 25°C) for 24–48 hours. -

Filtration: Stop stirring and allow solids to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

to prevent crashing out). -

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm) against a standard curve.

-

Calculation:

Protocol B: Dynamic Polythermal Method

Purpose: To generate the solubility curve (metastable zone width) for recrystallization.

-

Setup: Place a mixture of solute and solvent (known concentration, e.g., 0.1 g/mL) in a reactor with a turbidity probe.

-

Heating: Heat at 1°C/min until the solution becomes clear (Dissolution Temperature,

). -

Cooling: Cool at 1°C/min until turbidity is detected (Nucleation Temperature,

). -

Repeat: Add more solvent and repeat to map the solubility curve across concentrations.

Process Application: Recrystallization[2][3][4]

Based on the solubility differential, the following solvent systems are recommended for purification of 5-Tert-butylpyrazin-2-ol.

| System Type | Solvent A (Good) | Solvent B (Anti-solvent) | Ratio (v/v) | Procedure |

| Binary Organic | Ethyl Acetate | n-Heptane | 1:3 | Dissolve in hot EtOAc; add Heptane until cloudy; cool to 0°C. |

| Aqueous-Organic | Ethanol | Water | 1:1 | Dissolve in refluxing EtOH; add water dropwise; cool slowly. |

| Evaporative | Dichloromethane | - | - | Dissolve, filter, and concentrate (Rotavap) to supersaturation. |

References

-

Doležal, M., et al. (2012). "Synthesis and Evaluation of Pyrazine Derivatives." ResearchGate. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (2010). Solubility of Heterocyclic Compounds in Organic Solvents. Retrieved from [Link]

- Google Patents. (2018). WO2018008042A1: Process for the preparation of pyrazine derivatives.

The Pyrazinone Scaffold: A Versatile Platform for Modern Drug Discovery

A Senior Application Scientist's Guide to the Therapeutic Potential of Pyrazinone-Based Compounds

Authored by: [Your Name/Gemini AI]

Date: March 7, 2024

Abstract

The pyrazinone core, a nitrogen-containing six-membered heterocycle, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazinone-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the diverse biological activities of these compounds, including their roles as anticancer, neuroprotective, cardiovascular, and antiviral agents. The underlying mechanisms of action, supported by structure-activity relationship (SAR) studies, will be discussed in detail. Furthermore, this guide will furnish field-proven, step-by-step experimental protocols for the synthesis and biological evaluation of pyrazinone derivatives, alongside comprehensive data presentation and visualizations to facilitate a deeper understanding of this promising class of therapeutic agents.

The Pyrazinone Core: A Foundation for Diverse Bioactivity

The 2(1H)-pyrazinone moiety is a key structural feature found in a variety of natural products and synthetic molecules with significant biological properties.[1][2] Its unique electronic and structural characteristics make it an attractive starting point for the design of novel therapeutics. The ability to readily modify the pyrazinone ring at various positions allows for the fine-tuning of physicochemical properties and biological targets, leading to a wide array of pharmacological effects.[3][4]

Structural Features and Physicochemical Properties

The pyrazinone ring system, with its two nitrogen atoms in a 1,4-relationship, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[5] The inherent stability of the pyrazinone scaffold provides a robust framework for the development of new drugs.[6][7]

Therapeutic Applications of Pyrazinone-Based Compounds

The versatility of the pyrazinone scaffold has led to the discovery of compounds with a wide range of therapeutic applications. This section will explore some of the most significant areas of research.

Oncology: Targeting Cancer Cell Proliferation and Survival

Pyrazinone derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[8][9] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer progression.[4][10]

2.1.1. Kinase Inhibition:

A significant number of pyrazinone-based compounds have been developed as protein kinase inhibitors.[4][8] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.[8] For instance, certain pyrazinone derivatives have shown potent inhibitory activity against tyrosine kinases, which are often dysregulated in various cancers.[11]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells.

2.1.2. Other Anticancer Mechanisms:

Beyond kinase inhibition, pyrazinone-based compounds have demonstrated anticancer activity through various other mechanisms, including:

-

Proteasome Inhibition: Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[11]

-

Targeting Tyrosine Kinase: The pyrazine-based tyrosine kinase inhibitor AKN-028 has shown promise in preclinical studies against acute myeloid leukemia (AML).[11]

-

Induction of Apoptosis: Some pyrazinone derivatives have been shown to induce apoptosis in cancer cells through novel modes of action.[11]

The following table summarizes the activity of selected pyrazinone-based anticancer agents:

| Compound | Target | Cancer Type | IC50/GI50 | Reference |

| Pictilisib (GDC-0941) | PI3K | Various | Phase II Clinical Trials | [6] |

| Pyrazoloacridine (NSC 366140) | Topoisomerase II | Various | Phase II Clinical Trials | [6] |

| AKN-028 | Tyrosine Kinase | Acute Myeloid Leukemia (AML) | Preclinical | [11] |

| Compound 30 | Tubulin | HeLa, HepG2, MCF-7 | 0.029 - 0.09 µM (GI50) | [12] |

| Compound 10 | Telomerase | SGC-7901, MGC-803, Bcap-37, HEPG2 | 2.35 - 8.68 µM (IC50) | [12] |

Neurodegenerative Disorders: A Ray of Hope

Pyrazinone and its related pyrazoline derivatives have shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][7][13] Their neuroprotective effects are attributed to their ability to inhibit key enzymes involved in the pathogenesis of these disorders.

2.2.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Inhibition of AChE and BChE, enzymes that break down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease.[13][14] Several pyrazinone and pyrazoline derivatives have been identified as potent inhibitors of these enzymes.[6][14]

-

Mechanism of Action: By inhibiting AChE and BChE, these compounds increase the levels of acetylcholine in the brain, thereby improving cognitive function. Molecular docking studies have revealed that these compounds can interact with key residues in the active site of the enzymes.[14]

2.2.2. Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidase (MAO) inhibitors are used in the treatment of Parkinson's disease and depression.[6][7] Pyrazoline derivatives have been found to be effective inhibitors of both MAO-A and MAO-B isoforms.[6][7][15]

-

Mechanism of Action: Inhibition of MAO-B prevents the breakdown of dopamine in the brain, which is beneficial for Parkinson's patients. MAO-A inhibition increases the levels of serotonin and norepinephrine, which can alleviate symptoms of depression.[7]

The following diagram illustrates the role of pyrazinone-based compounds in neuroprotection:

Caption: Pyrazinone derivatives in neuroprotection.

Cardiovascular Diseases: Modulating Vascular Tone and Platelet Aggregation

Pyridazinone derivatives, a class closely related to pyrazinones, have demonstrated significant potential in the management of cardiovascular diseases.[16][17] They exhibit a range of activities, including vasodilation and antiplatelet effects.

2.3.1. Vasodilatory Effects:

Several pyridazinone derivatives have been identified as potent vasodilators, which can be beneficial in treating hypertension and other cardiovascular conditions.[16][17]

-

Mechanism of Action: Some of these compounds act as phosphodiesterase III (PDE III) inhibitors, leading to an increase in cyclic AMP levels and subsequent vasodilation.[17] Others may act through different mechanisms to relax blood vessels.[16]

2.3.2. Antiplatelet Activity:

Platelet aggregation plays a crucial role in thrombosis, a major contributor to cardiovascular events.[17] Certain pyridazinone derivatives have been shown to inhibit platelet aggregation induced by various agonists.[17]

The following table highlights the vasodilatory and antiplatelet activity of selected pyridazinone compounds:

| Compound | Activity | IC50/EC50 | Reference |

| Bemoradan (RWJ-22867) | Positive Inotropic (PDE III inhibitor) | Clinical Trial | [16] |

| Compound 9 | Vasodilatory | 0.051 µM (IC50) | [16] |

| Compound 10 (N,O-dibenzyl derivative) | Vasodilatory | 35.3 µM (IC50) | [16] |

| Compound 16 (acid) | Vasodilatory | 0.339 µM (EC50) | [16] |

| Compound 19 (6-fluoroarylpyridazinone) | Vasorelaxant | 0.250 µM (IC50) | [16] |

Antiviral and Antimicrobial Applications

Pyrazinone-based compounds have also demonstrated promising activity against a range of viruses and microbes.[1][18][19][20]

2.4.1. Antiviral Activity:

The pyrazinone scaffold is present in the approved antiviral drug favipiravir, which is used to treat influenza and has been investigated for its efficacy against other viruses like Ebola and SARS-CoV-2.[1][2] Other pyrazinone derivatives have shown activity against herpes simplex virus (HSV-1), cytomegalovirus (CMV), and human immunodeficiency virus (HIV).[1][18][19]

-

Mechanism of Action: The antiviral mechanisms can vary. For example, some compounds act as reverse transcriptase inhibitors, which is crucial for the replication of retroviruses like HIV.[1]

2.4.2. Antimicrobial Activity:

Pyrazinone derivatives have also exhibited antibacterial and antifungal properties.[3][15][21] The well-known anti-tuberculosis drug pyrazinamide contains a pyrazine ring, highlighting the potential of this scaffold in combating infectious diseases.[11][22]

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazinone-based compounds, reflecting established and effective laboratory practices.

General Synthesis of 2(1H)-Pyrazinones

A common and versatile method for the synthesis of the 2(1H)-pyrazinone core involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[2]

Protocol 3.1.1: Synthesis of 2(1H)-Pyrazinones from α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

-

Reaction Setup: To a solution of the α-amino acid amide (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the desired 2(1H)-pyrazinone.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The following diagram illustrates a general synthetic workflow:

Caption: General workflow for 2(1H)-pyrazinone synthesis.

In Vitro Biological Assays

3.2.1. Kinase Inhibition Assay

Protocol 3.2.1.1: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

-

Reagents and Materials: Recombinant human tyrosine kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well microtiter plates, kinase buffer, and the test pyrazinone compounds.

-

Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescent assay (e.g., ELISA-based or ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.2.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Protocol 3.2.2.1: In Vitro AChE Inhibition Assay

-

Reagents and Materials: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and the test pyrazinone compounds.

-

Assay Procedure: a. Prepare solutions of the test compounds in a suitable solvent. b. In a 96-well plate, add the enzyme solution, DTNB, and the test compound to the phosphate buffer. c. Pre-incubate the mixture at 37°C for 15 minutes. d. Initiate the reaction by adding the substrate (ATCI). e. Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Conclusion and Future Directions

Pyrazinone-based compounds have unequivocally established themselves as a versatile and highly promising scaffold in the landscape of modern drug discovery. Their diverse and potent biological activities across a spectrum of therapeutic areas, including oncology, neurodegenerative disorders, cardiovascular diseases, and infectious diseases, underscore their immense potential. The synthetic tractability of the pyrazinone core allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

The future of pyrazinone-based drug development lies in the continued exploration of novel derivatives through innovative synthetic strategies and the application of computational tools for rational drug design. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of next-generation therapeutics with improved efficacy and reduced side effects. As our knowledge of complex diseases expands, the adaptability of the pyrazinone scaffold will undoubtedly continue to provide a fertile ground for the discovery of new and effective medicines to address unmet medical needs.

References

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (n.d.).

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.).

- A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.).

- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024, April 22).

- Synthesis and Antiviral Evaluation of Pyrazinones Substituted with Acyclic Chains. | Scilit. (n.d.).

- Synthesis and Antiviral Evaluation of Pyrazinones Substituted with Acyclic Chains. (2006, August 21).

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7).

- Synthetic 2(1H)-pyrazinones with pharmacological activity - ResearchGate. (n.d.).

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed. (2022, October 17).

- Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - RSC Publishing. (n.d.).

- Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - ResearchGate. (n.d.).

- Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.).

- Recent advances in the therapeutic applications of pyrazolines - PubMed. (2012, March 8).

- 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K. (2023, January 4).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5).

- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. (n.d.).

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (2025, April 17).

- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate. (2025, August 6).

- Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026, January 12).

- Several pyridazinone derivatives with cardiovascular activity devoid of... - ResearchGate. (n.d.).

- Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 5).

- Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - MDPI. (2018, August 6).

- Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed. (2020, March 15).

- Recent advances in the therapeutic applications of pyrazolines - SciSpace. (n.d.).

- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC. (n.d.).

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.).

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025, October 10).

- Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC. (2024, November 12).

- Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. (n.d.).

- Bayer reports new agents for treating cardiovascular disease - BioWorld. (1998, August 28).

- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. (2019, December 1).

- Pyrazines and their Benzo Derivatives - ResearchGate. (n.d.).

- Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors - PubMed. (1993, October 15).

- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - MDPI. (2020, July 31).

- Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020) - WashU Medicine Research Profiles. (2021, March 1).

Sources

- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchemrev.com [jchemrev.com]

- 18. scilit.com [scilit.com]

- 19. tandfonline.com [tandfonline.com]

- 20. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]